Cinnamaldehyde

描述

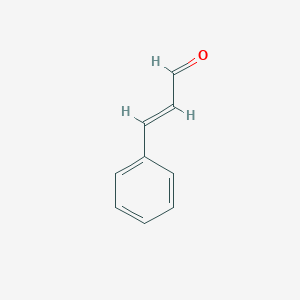

Structure

3D Structure

属性

IUPAC Name |

(E)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024834 | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F, 120 °C closed cup | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

VAPOR DENSITY: 4.6 (AIR= 1) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.89X10-2 mm Hg at 25 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish oily liquid, GREENISH-YELLOW LIQUID | |

CAS No. |

14371-10-9, 104-55-2 | |

| Record name | trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7.5 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cinnamaldehyde chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and molecular interactions.

Chemical Structure and Identification

This compound is an organic compound belonging to the phenylpropanoid class.[1] It is an α,β-unsaturated aldehyde with a benzene ring attached to an unsaturated aldehyde group.[2][3][4] The naturally occurring and most stable form is the trans (E) isomer, which is responsible for the characteristic flavor and odor of cinnamon.[2][3][5] The planar geometry of the molecule is due to the conjugated double bond system and the monosubstituted benzene ring.[3]

Key Identifiers:

-

Synonyms : Cinnamic aldehyde, Cinnamal, 3-Phenyl-2-propenal, Cassia aldehyde, Benzaldehyde, Phenylacrolein[2][3][9]

-

CAS Number : 104-55-2 (trans isomer), 14371-10-9 (trans isomer)[2][5][8]

Caption: Chemical Structure of (E)-Cinnamaldehyde.

Physical and Chemical Properties

This compound is a pale yellow, viscous oily liquid at room temperature with a strong, pungent odor characteristic of cinnamon.[1][3][10] It is combustible and known to oxidize upon exposure to air, which can cause it to thicken and form cinnamic acid.[4][10][11] It is incompatible with strong oxidizing agents and strong bases.[10][12]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellowish to greenish-yellow oily liquid | [10][13] |

| Odor | Strong, pungent, cinnamon-like | [2][10][13] |

| Melting Point | -7.5 °C (265.6 K) | [1][2][3] |

| Boiling Point | 248 °C (521 K) at 101.3 kPa | [1][2][3][11] |

| Density | 1.0497 g/mL at 25 °C | [1][2][10] |

| Refractive Index (n²⁰/D) | 1.619 - 1.623 | [1][7][14] |

| Vapor Pressure | <0.1 hPa (0.026 mmHg) at 20 °C | [11][15] |

| Flash Point | 71 °C (160 °F) | [3][9] |

| Water Solubility | Slightly soluble (1 g/L or 1.42 mg/mL at 25 °C) | [2][9][11][16] |

| Solvent Solubility | Miscible with ethanol, ether, chloroform, and oils. Insoluble in petroleum ether. | [1][2][10][16] |

| LogP (Octanol/Water) | 1.83 - 2.1 | [12] |

Spectroscopic Data

The spectroscopic profile of this compound is well-characterized, reflecting its conjugated aromatic aldehyde structure.

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference(s) |

| UV-Vis | λmax (in ethanol) | 290 nm (π→π* transition) | [1] |

| IR (cm⁻¹) | C=O stretch (aldehyde) | ~1680 | [1] |

| C=C stretch (alkene) | ~1625 | [1] | |

| C=C stretch (aromatic) | 1575, 1490 | [1] | |

| C-H stretch (aldehyde) | 2820, 2720 | [1] | |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) | 9.69 (d, 1H, J = 7.8 Hz, CHO) | [1] |

| 7.69 (dd, 1H, J = 15.8, 7.8 Hz, H-β) | [1] | ||

| 6.70 (d, 1H, J = 15.8 Hz, H-α) | [1] | ||

| 7.3-7.5 (m, 5H, aromatic) | [1] | ||

| ¹³C-NMR | δ (ppm) | 193.2 (CHO) | [1] |

| 153.1 (C-β) | [1] | ||

| 128.5 (C-α) | [1] | ||

| 134.2, 129.8, 129.1, 128.3 (aromatic) | [1] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its α,β-unsaturated aldehyde functional group, which creates a conjugated π-system.[17] This structure provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon.

-

Michael Addition (Conjugate Addition) : The β-carbon is electrophilic due to the electron-withdrawing nature of the aldehyde group, making it susceptible to attack by nucleophiles in a Michael (1,4) addition.[17] This reactivity is implicated in its biological activities, such as its interaction with thiol groups in proteins.[18]

-

Carbonyl Reactions (1,2-Addition) : The carbonyl carbon can undergo typical aldehyde reactions, such as aldol condensations, where it is attacked by an enolate ion.[17]

-

Oxidation : this compound is readily oxidized, particularly in the presence of air and light, to form cinnamic acid.[2][4][19][20] This process can be hazardous and is a key consideration for its storage and handling.[19][20]

-

Hydrogenation : The double bond and the aldehyde group can be selectively hydrogenated. Hydrogenation of the alkene subunit yields hydrothis compound, while hydrogenation of both yields dihydrocinnamyl alcohol (3-phenylpropanol).[2]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Isolation by Steam Distillation

This compound is most economically obtained from the bark of cinnamon trees (genus Cinnamomum) via steam distillation.[1][3]

-

Methodology :

-

Cinnamon bark is ground and placed in a distillation apparatus with water.

-

Steam is passed through the ground bark, vaporizing the volatile essential oils, which are primarily this compound (up to 90%).[3]

-

The steam and oil vapor mixture is condensed and collected.

-

Since this compound is only slightly soluble in water, it separates from the aqueous distillate, often as a milky emulsion, and can be isolated.[4]

-

Fractional distillation can be employed to further purify the this compound to over 98% purity.[4]

-

Laboratory Synthesis: Aldol Condensation

A common laboratory synthesis involves the base-catalyzed aldol condensation of benzaldehyde and acetaldehyde.[2][3][21]

-

Methodology Overview :

-

Benzaldehyde and acetaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide.[21]

-

The enolate of acetaldehyde attacks the carbonyl carbon of benzaldehyde.

-

The resulting aldol addition product readily dehydrates (loses water) under the reaction conditions to form the stable, conjugated this compound molecule.

-

The reaction is often performed in a solvent like methanol or ethanol.

-

The product is then isolated and purified, typically through distillation.[22]

-

Caption: Laboratory synthesis of this compound.

Example Synthetic Protocol: Nitration of this compound

This protocol describes the synthesis of o-nitrothis compound from this compound.[23]

-

Methodology :

-

A flask containing 0.42 moles of freshly distilled this compound and 225 mL of acetic anhydride is cooled to 0-5 °C in an ice-salt bath.[23]

-

A solution of 18 mL of concentrated nitric acid in 50 mL of glacial acetic acid is added dropwise over 3-4 hours, maintaining the temperature below 5 °C with constant stirring.[23]

-

After addition, the mixture is allowed to warm to room temperature and then stand for 2 days.[23]

-

The solution is cooled, and 20% hydrochloric acid is cautiously added until a precipitate begins to form.[23]

-

The mixture is cooled in an ice bath to complete precipitation. The solid product (o-nitrothis compound) is collected by filtration and dried.[23]

-

Biosynthesis

This compound is a phenylpropanoid that is naturally synthesized in plants via the shikimate pathway.[2][5]

-

Deamination : The amino acid L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase (PAL).[2]

-

Ligation : The enzyme 4-coumarate–CoA ligase (4CL) activates cinnamic acid by converting it to cinnamoyl-CoA, using ATP.[2]

-

Reduction : Finally, the enzyme cinnamoyl-CoA reductase (CCR) catalyzes the reduction of cinnamoyl-CoA by NADPH to produce this compound.[2]

Caption: Shikimate pathway to this compound.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. supremepharmatech.com [supremepharmatech.com]

- 6. Determine the IUPAC name of this compound A 2left class 12 chemistry CBSE [vedantu.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 104-55-2 [chemicalbook.com]

- 11. This compound CAS#: 104-55-2 [m.chemicalbook.com]

- 12. This compound | 104-55-2 [amp.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. 反式-肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. ScenTree - this compound (CAS N° 104-55-2) [scentree.co]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. fiveable.me [fiveable.me]

- 18. The reaction of this compound and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characteristics and hazards of the this compound oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

The Aromatic World of Cinnamaldehyde: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is a subject of significant interest in the pharmaceutical and food industries due to its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on the Cinnamomum genus, and a detailed examination of its biosynthetic pathway in plants. This document is designed to be a comprehensive resource, offering quantitative data on this compound content, detailed experimental protocols for its extraction and enzymatic analysis, and visual representations of its metabolic origin.

Natural Sources of this compound

This compound is predominantly found in the essential oils extracted from the bark and leaves of trees belonging to the Cinnamomum genus. The concentration of this compound can vary significantly depending on the species, geographical origin, and the part of the plant used for extraction. Steam distillation is the most common method for isolating this compound-rich essential oils.[1][2]

Quantitative Analysis of this compound in Cinnamomum Species

The following table summarizes the this compound content in the essential oils of several commercially important Cinnamomum species. This data, primarily obtained through gas chromatography-mass spectrometry (GC-MS), highlights the chemical diversity within the genus.

| Cinnamomum Species | Common Name | Plant Part | This compound Content (%) | References |

| Cinnamomum verum | Ceylon Cinnamon, True Cinnamon | Bark | 50 - 73 | [3][4] |

| Leaf | 1.0 - 19.73 | [5] | ||

| Cinnamomum cassia | Chinese Cinnamon, Cassia | Bark | 75.66 - 95 | [1][6][4] |

| Cinnamomum burmannii | Indonesian Cinnamon, Korintje | Bark | 68.3 - 92.46 | [2][7][8] |

| Cinnamomum loureiroi | Saigon Cinnamon, Vietnamese Cinnamon | Bark | 50 - 80 | [9][10] |

Biosynthesis of this compound

This compound is a phenylpropanoid, synthesized in plants from the aromatic amino acid L-phenylalanine via a series of enzymatic reactions.[11] This metabolic route, known as the phenylpropanoid pathway, is a major source of a wide array of secondary metabolites in plants. The core pathway to this compound involves three key enzymes: Phenylalanine Ammonia-Lyase (PAL), 4-Coumarate-CoA Ligase (4CL), and Cinnamoyl-CoA Reductase (CCR).[12][13]

The Phenylpropanoid Pathway to this compound

The biosynthesis of this compound begins with the deamination of L-phenylalanine and proceeds through the formation of cinnamic acid and its CoA ester, culminating in the reduction to this compound.

References

- 1. Acaricidal activity of Cinnamomum cassia (Chinese cinnamon) against the tick Haemaphysalis longicornis is linked to its content of (E)-cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crbb-journal.com [crbb-journal.com]

- 3. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 4. Ceylon vs. Cassia — Not All Cinnamon Is Created Equal [healthline.com]

- 5. Essential Oil Chemotypes and Genetic Variability of Cinnamomum verum Leaf Samples Commercialized and Cultivated in the Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chinese Cinnamon/Cassia: Cinnamomum verum J. Presl; C. cassia (L.) J. Presl | Basicmedical Key [basicmedicalkey.com]

- 7. researchgate.net [researchgate.net]

- 8. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 9. Vietnamese Cinnamon: Science-Backed Facts and Safe Usage [spice.alibaba.com]

- 10. Saigon Cinnamon: Flavor Profile, Uses & Key Differences [spice.alibaba.com]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Action of Trans-Cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cinnamaldehyde (TCA), the primary bioactive compound in cinnamon bark essential oil, has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its multifaceted mechanism of action, targeting multiple critical cellular processes simultaneously, makes it a compelling candidate for development as a novel antimicrobial agent, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth overview of the core antibacterial mechanisms of trans-cinnamaldehyde, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the key pathways and workflows. The primary modes of action include disruption of cell membrane integrity, inhibition of crucial enzymes involved in cell division and metabolism, interference with biofilm formation, and modulation of virulence-related gene expression.[1][3][4][5]

Core Mechanisms of Antibacterial Action

Trans-cinnamaldehyde exerts its bactericidal and bacteriostatic effects through a multi-pronged attack on bacterial cells. This approach likely contributes to the low observed incidence of bacterial resistance development.[6] The primary mechanisms are detailed below.

Disruption of Cell Wall and Membrane Integrity

The lipophilic nature of trans-cinnamaldehyde allows it to readily interact with and penetrate the bacterial cell wall and cytoplasmic membrane.[3][7] The aldehyde group is particularly reactive and can be absorbed by the hydrophilic surfaces of the bacteria.[3] This interaction leads to several detrimental effects:

-

Increased Permeability and Leakage: TCA disrupts the phospholipid bilayer, altering membrane fluidity and leading to a loss of ion gradients and membrane potential.[3][8] This damage causes the leakage of essential intracellular components, including ions (K+, PO₄³⁻), nucleic acids (DNA, RNA), proteins, and ATP.[2][3][9]

-

Altered Membrane Structure: Electron microscopy studies have revealed significant morphological changes in bacteria treated with TCA, including separation of the cytoplasmic membrane from the cell wall, cell lysis, polarization and condensation of cytoplasmic contents, and cell distortion.[9][10]

-

Inhibition of ATP Synthesis: By disrupting the cell membrane, TCA interferes with crucial membrane-associated processes, including the electron transport chain and ATP synthase, leading to a rapid depletion of intracellular ATP.[1][2][4] This energy deficit halts essential cellular functions.

Inhibition of Critical Enzymes

Trans-cinnamaldehyde has been shown to directly inhibit the function of key bacterial enzymes, further contributing to its antimicrobial effect.

-

FtsZ and Cell Division: One of the most significant targets of TCA is the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[11][12] FtsZ polymerizes to form the Z-ring at the division site, a critical step for cytokinesis. TCA binds to FtsZ, inhibiting its GTPase activity and preventing its polymerization and assembly into a functional Z-ring.[11][13][14] This leads to filamentation (cell elongation) and ultimately blocks cell division.[13]

-

Metabolic Enzymes: TCA interferes with carbohydrate metabolism by targeting enzymes like pyruvate dehydrogenase (PDH).[15] PDH is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDH, trans-cinnamaldehyde disrupts central carbon metabolism and further impairs energy production.[15] Studies have also shown inhibition of other enzymes such as glucosyltransferase (GTF) and lactate dehydrogenase (LDH) in Streptococcus mutans.[15]

Inhibition of Biofilm Formation and Quorum Sensing

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Trans-cinnamaldehyde is effective at inhibiting biofilm formation at sub-inhibitory concentrations.[16][17]

-

Reduction of Biofilm Mass and EPS: TCA reduces the overall biofilm biomass and can destroy the morphology and structure of established biofilms.[16] It achieves this in part by decreasing the production of extracellular polymeric substances (EPS), the protective matrix that encases the biofilm.[16]

-

Downregulation of Virulence Genes: TCA has been shown to downregulate the expression of genes associated with adhesion, motility, and biofilm formation.[18][19] In uropathogenic E. coli (UPEC), it reduces the expression of fimbrial genes such as fimA, fimH, and papG.[18][19]

-

Interference with Quorum Sensing (QS): The compound can interfere with bacterial cell-to-cell communication systems (quorum sensing), which are critical for coordinating virulence factor production and biofilm development.[4][16]

Quantitative Data Summary

The efficacy of trans-cinnamaldehyde varies between bacterial species. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 780 | 1560 | [20] |

| Escherichia coli | O157:H7 | 500 | - | [21] |

| Escherichia coli | (Foodborne Isolate) | 625 | 625 - 1250 | [8] |

| Escherichia coli | (Vapor Phase) | 0.25 µL/mL | 0.5 µL/mL | [22] |

| Staphylococcus aureus | ATCC 25923 | 500 | 1000 | [6] |

| Staphylococcus aureus | MRSA ATCC 33591 | 250 | - | [23] |

| Staphylococcus aureus | (Uropathogenic) | >400 | - | [24] |

| Pseudomonas aeruginosa | ATCC 27853 | 800 | - | [16] |

| Streptococcus mutans | UA159 | 2500 | 2500 | [25] |

| Listeria monocytogenes | ATCC 15313 | - | - | [4] |

Table 2: Inhibition of Biofilm Formation

| Bacterial Species | TCA Concentration (µg/mL) | % Biofilm Inhibition | Reference |

| Uropathogenic E. coli | 100 | 70% | [18] |

| Staphylococcus aureus | 100 | No significant inhibition | [18] |

| Pseudomonas aeruginosa | 50 - 200 | Concentration-dependent reduction | [16] |

| MRSA | 50 µM (~6.6 µg/mL) | Significant (p<0.01) | [17] |

| MRSA | 100 µM (~13.2 µg/mL) | Significant (p<0.01) | [17] |

Table 3: Enzyme Inhibition Data

| Target Enzyme | Bacterial Source | Parameter | Value | Reference |

| FtsZ GTPase Activity | E. coli | IC₅₀ | 5.8 µM | [10] |

| FtsZ Polymerization | E. coli | ED₅₀ | 6.9 µM | [10] |

| FtsZ Binding Affinity | E. coli | Ka | 1.0 ± 0.2 µM⁻¹ | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial compounds. The following sections provide step-by-step protocols for key experiments cited in the study of trans-cinnamaldehyde.

Broth Microdilution Assay for MIC/MBC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC). The protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for essential oils.[26][27][28]

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture in log phase

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

-

Trans-cinnamaldehyde (TCA) stock solution

-

Solvent/Emulsifier (e.g., 0.5% Tween 80, DMSO)

-

Resazurin solution (optional, for viability indication)

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Preparation of TCA Emulsion: Prepare a stock solution of TCA in a suitable solvent (e.g., DMSO). Create a stable emulsion by adding the stock solution to the broth medium containing an emulsifier like 0.5% Tween 80. Use sonication (30 min) and vortexing (8 min) to ensure a stable emulsion.[29]

-

Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the highest concentration of the TCA emulsion to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[26]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the TCA dilutions. The final volume in each well will be 200 µL. Include a positive control (broth + inoculum, no TCA) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of TCA in which no visible turbidity (bacterial growth) is observed. A viability indicator like resazurin can be added to aid visualization.[20]

-

MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC). Spot-plate these aliquots onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate.[26][27]

Crystal Violet Assay for Biofilm Quantification

This colorimetric assay is widely used to quantify the formation or inhibition of bacterial biofilms in vitro.[1][4][19][30]

Materials:

-

96-well sterile, flat-bottom polystyrene plates

-

Bacterial culture

-

Appropriate growth medium (e.g., TSB with glucose)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet (CV) solution

-

30-33% Acetic Acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Biofilm Formation: Add 180 µL of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well. Add 20 µL of TCA at various concentrations (to test inhibition) or media (for control).

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully two to three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Take care not to disturb the biofilm.

-

Fixation: Fix the biofilm by air-drying the plate or by heating at 60°C for 30-60 minutes.[1]

-

Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Discard the CV solution and wash the plate thoroughly with water to remove excess stain. Invert the plate and tap gently on a paper towel to remove all liquid.

-

Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the CV that has stained the biofilm.[1] Incubate for 10-15 minutes, mixing gently if needed.

-

Quantification: Transfer 125-150 µL of the solubilized CV solution to a new flat-bottom plate. Measure the absorbance at a wavelength of 590-595 nm using a microplate reader.[1] The absorbance is directly proportional to the amount of biofilm.

FtsZ Polymerization and GTPase Activity Assay

These biochemical assays are used to confirm the direct inhibitory effect of trans-cinnamaldehyde on its molecular target, FtsZ.[11][12][18][31]

A. Light Scattering Assay (Polymerization):

-

Reaction Setup: Purified FtsZ protein (e.g., 12 µM) is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

-

Initiation: The reaction is initiated by adding GTP (e.g., final concentration of 1-2 mM) to the FtsZ solution in a cuvette pre-warmed to 30°C.

-

Measurement: FtsZ polymerization is monitored in real-time by measuring the increase in 90° light scattering at a specific wavelength (e.g., 350 nm) using a fluorometer.

-

Inhibition Test: To test for inhibition, various concentrations of TCA are pre-incubated with FtsZ before the addition of GTP. A reduction in the light scattering signal indicates inhibition of polymerization.

B. GTP Hydrolysis (GTPase) Assay:

-

Principle: FtsZ polymerization is coupled with the hydrolysis of GTP to GDP and inorganic phosphate (Pi). The rate of GTPase activity can be measured by quantifying the amount of Pi released over time.

-

Reaction: The FtsZ polymerization reaction is set up as described above, with or without the inhibitor (TCA).

-

Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of released Pi is measured colorimetrically using a reagent like Malachite Green, which forms a colored complex with phosphate.[18]

-

Quantification: The absorbance is measured (e.g., at 650 nm), and the concentration of Pi is determined from a standard curve. A decrease in the rate of Pi production in the presence of TCA indicates inhibition of FtsZ's GTPase activity.

Visualizing Mechanisms and Workflows

Diagram 1: Multi-Target Mechanism of Trans-Cinnamaldehyde

References

- 1. Crystal violet assay [bio-protocol.org]

- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. static.igem.org [static.igem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiologics.com [cellbiologics.com]

- 10. Frontiers | this compound derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Inhibition of bacterial cell division protein FtsZ by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Microdilution Assay of the Two Essential Oils [bio-protocol.org]

- 17. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]

- 18. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.igem.org [static.igem.org]

- 20. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antibiofilm Activities of this compound Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. clyte.tech [clyte.tech]

- 26. mdpi.com [mdpi.com]

- 27. preprints.org [preprints.org]

- 28. researchgate.net [researchgate.net]

- 29. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. research.rug.nl [research.rug.nl]

A Technical Guide to the In Vitro Pharmacological Effects of Cinnamaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core pharmacological effects of cinnamaldehyde demonstrated through in vitro studies. It summarizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways and workflows to facilitate understanding and further research.

Introduction

This compound is a naturally occurring α,β-unsaturated aromatic aldehyde that serves as the primary bioactive constituent of cinnamon essential oil, derived from the bark of trees belonging to the Cinnamomum genus.[1][2] Long utilized in traditional medicine, this compound has garnered significant scientific interest for its diverse pharmacological properties.[3] Extensive in vitro research has demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, antimicrobial, and metabolic-regulating agent.[4][5][6][7][8] This guide synthesizes the current in vitro evidence, focusing on the molecular mechanisms, signaling pathways, and quantitative efficacy of this compound across these therapeutic areas.

Anticancer Effects

This compound exhibits potent anticancer properties across a range of cancer cell lines by modulating multiple cellular processes, including apoptosis, cell cycle progression, and metastasis.[5]

Mechanisms of Action

In vitro studies have established that this compound's anticancer activity is multifaceted. It effectively induces apoptosis (programmed cell death) and can cause cell cycle arrest, often in the G2/M phase.[4] Furthermore, this compound has been shown to suppress the invasion and migration of cancer cells, critical steps in metastasis.[4] It can also trigger the production of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death in tumor cells.[4] Another key mechanism is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth, by targeting vascular endothelial growth factor receptor 2 (VEGFR2).[4]

Key Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with numerous signaling pathways. It is a known inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][9][10] this compound also downregulates the Wnt/β-catenin pathway and can inhibit the activation of transcription factors like NF-κB and STAT3, which are involved in inflammation and tumor progression.[4][11] Additionally, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[4][5]

Quantitative Data Summary: Anticancer Activity

| Cell Line | Cancer Type | Effect | Concentration / IC50 | Citation(s) |

| MCF-7 | Breast Cancer | Cytotoxicity / Growth Inhibition | IC50: 58 µg/mL (24h), 140 µg/mL (48h) | [4] |

| MCF-7 | Breast Cancer | Growth Inhibition | 32.3% inhibition at 200 µg/mL | [1][4] |

| MDA-MB-231 | Breast Cancer | Invasion Suppression | 15 and 20 µg/mL | [4] |

| HL-60 | Leukemia | Growth Suppression / G2/M Arrest | 0 - 0.8 mg/mL | [4] |

| HT29 | Colorectal Cancer | Cytotoxicity | IC50: 32.7 µg/mL | [9] |

| A2780/SKOV3 | Ovarian Cancer | Inhibition of Proliferation/Invasion | Concentration-dependent | [10] |

| VEGFR2 | (Kinase Assay) | Kinase Activity Inhibition | IC50: 30 ng/mL | [4] |

Mandatory Visualization: Anticancer Signaling

Featured Experimental Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes.[1]

-

Measurement: Read the absorbance at 492 nm or 570 nm using a microplate reader.[1]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in various cell types.[12]

Mechanisms of Action

In vitro, this compound effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3] It also inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE₂), two key mediators of the inflammatory response, by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] This activity has been observed in models like lipopolysaccharide (LPS)-stimulated macrophages and Helicobacter pylori-infected gastric epithelial cells.[12][13]

Key Signaling Pathways

The primary target for this compound's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][13] By preventing the degradation of the inhibitor of NF-κB (IκB), this compound blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[13] It also modulates the Toll-like receptor 4 (TLR4) signaling pathway and can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][14][15]

Quantitative Data Summary: Anti-inflammatory Activity

| Cell Line | Model | Effect | Effective Concentration | Citation(s) |

| RAW264.7 | LPS-stimulated | Inhibition of NO, TNF-α, PGE₂ | Non-cytotoxic up to 50 µM | [12] |

| AGS/MKN-45 | H. pylori-infected | Inhibition of IL-8 secretion | Non-cytotoxic up to 125 µM | [13] |

| NHEK | M5-stimulated | Attenuation of inflammatory damage | Not specified | [3] |

Mandatory Visualization: Anti-inflammatory Signaling

References

- 1. tsijournals.com [tsijournals.com]

- 2. Frontiers | Antimicrobial Activity of this compound on Streptococcus mutans Biofilms [frontiersin.org]

- 3. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective mechanism of this compound against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scientists uncover how cinnamon's bioactive compounds influence cancer pathways [medicaldialogues.in]

- 12. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. This compound inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural this compound and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamaldehyde Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties of this compound derivatives. It details the experimental protocols for evaluating these activities, presents quantitative data for comparative analysis, and illustrates the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an α,β-unsaturated aldehyde that can be readily modified to generate a diverse library of derivatives, including Schiff bases, chalcones, and other analogues.[1] These structural modifications can enhance its therapeutic potential and pharmacokinetic properties.[2] The core biological activities of these derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.[3] This guide will explore these activities in detail, providing the necessary technical information for further research and development.

Antimicrobial Activity

This compound and its derivatives exhibit potent activity against a wide range of pathogenic bacteria and fungi.[4] Their mechanisms of action are multifaceted and include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 780 - 3120 | [4] |

| This compound | Staphylococcus aureus | ~625 | [5] |

| 4-Nitrothis compound | E. coli | 100 | [6] |

| 4-Nitrothis compound | S. aureus | 100 | [6] |

| 4-Chlorothis compound | E. coli | 200 | [6] |

| 4-Bromothis compound | Acinetobacter baumannii | 32 | [7] |

| Di-chlorinated analog 6 | A. baumannii | 64 | [7] |

| This compound-amino acid Schiff bases | Various bacteria | 32 - 256 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound derivatives.

Materials:

-

This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound derivative stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

-

Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

-

Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[8][9] Their anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[3][10]

Quantitative Anticancer Data

The anticancer potency of this compound derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| This compound | HCT116 | Colorectal Cancer | 30.7 µg/mL | 24 | [8] |

| This compound | HT-29 | Colorectal Cancer | 9.12 µg/mL | Not Specified | [8] |

| This compound | LoVo | Colorectal Cancer | 9.48 µg/mL | Not Specified | [8] |

| This compound | SW480 | Colorectal Cancer | 35.69 µg/mL | 24 | [8] |

| This compound | MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 | [8] |

| This compound | MCF-7 | Breast Cancer | 58 µg/mL | 24 | [8] |

| This compound-chalcone 3e | Caco-2 | Colon Cancer | 32.19 ± 3.9 µM | Not Specified | [11] |

| Bromoethyl chalcone 5n | DU145 | Prostate Cancer | 8.719 ± 1.8 µM | Not Specified | [12] |

| Bromoethyl chalcone 5n | SKBR-3 | Breast Cancer | 7.689 ± 2.8 µM | Not Specified | [12] |

| Bromoethyl chalcone 5n | HEPG2 | Liver Cancer | 9.380 ± 1.6 µM | Not Specified | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete culture medium. b. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

This compound and its derivatives possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] This is achieved through the downregulation of key inflammatory signaling pathways, most notably the NF-κB pathway.[13][14]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Materials:

-

Cell culture supernatant from cells treated with this compound derivatives and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Human IL-6 or TNF-α ELISA kit (containing pre-coated plates, detection antibody, HRP-conjugate, substrate, and stop solution).

-

Wash buffer

-

Microplate reader

Procedure (General Outline):

-

Plate Preparation: a. Prepare reagents, samples, and standards as per the kit instructions.

-

Sample and Standard Addition: a. Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated microplate. b. Incubate for the time specified in the kit protocol (typically 1-2 hours) at 37°C.

-

Detection Antibody Addition: a. Aspirate the liquid from each well and add 100 µL of the biotin-conjugated detection antibody. b. Incubate for 1 hour at 37°C.

-

HRP-Avidin Addition: a. Aspirate and wash the wells three times with wash buffer. b. Add 100 µL of HRP-avidin solution to each well and incubate for 1 hour at 37°C.

-

Substrate and Stop Solution: a. Aspirate and wash the wells five times with wash buffer. b. Add 90 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark. c. Add 50 µL of stop solution to each well.

-

Absorbance Measurement: a. Read the absorbance at 450 nm within 5 minutes.

-

Data Analysis: a. Generate a standard curve and calculate the concentration of the cytokine in the samples.

Neuroprotective Effects

Emerging evidence suggests that this compound and its derivatives exert neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system. A key mechanism underlying this protection is the activation of the Nrf2 signaling pathway.[15][16][17]

Synthesis of this compound Derivatives

A common and versatile method for synthesizing this compound derivatives is through the formation of Schiff bases, which involves the condensation of this compound with a primary amine.[1][18]

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

This protocol provides a general procedure for the synthesis of a Schiff base from this compound and an aniline derivative.

Materials:

-

This compound

-

Substituted aniline

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted aniline in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the synthesized compound using techniques such as NMR, IR, and mass spectrometry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[13][14] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[3]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibiofilm Activities of this compound Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some this compound-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of age-related inflammatory NF-kappaB activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nrf2.com [nrf2.com]

- 16. This compound enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijisrt.com [ijisrt.com]

history of cinnamaldehyde in traditional medicine

An In-depth Technical Guide to the Historical and Modern Therapeutic Applications of Cinnamaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the primary bioactive compound derived from the inner bark of Cinnamomum species, possesses a rich and well-documented history in traditional medicine, spanning millennia and diverse cultures.[1] Esteemed in Traditional Chinese Medicine (TCM) as Ròu Guì (肉桂) and in Ayurveda as 'Twak', its applications have ranged from treating digestive and respiratory ailments to alleviating menstrual discomfort and inflammatory conditions.[2][3] Modern pharmacological research has not only validated these historical uses but has also elucidated the molecular mechanisms underpinning its therapeutic efficacy. This compound exerts a broad spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and metabolic regulatory effects, primarily through the modulation of key cellular signaling pathways such as NF-κB and MAPK.[4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its extraction and bioactivity assessment, quantitative data on its composition and efficacy, and a mechanistic exploration of its action on critical signaling pathways. This document serves as a resource for researchers and professionals in the field of drug discovery and natural product development.

Historical Perspective in Traditional Medicine

The use of cinnamon bark, the natural source of this compound, is a cornerstone of ancient medicinal practices. Its history as a therapeutic agent is as rich as its history as a prized spice.

-